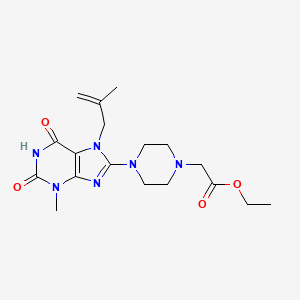

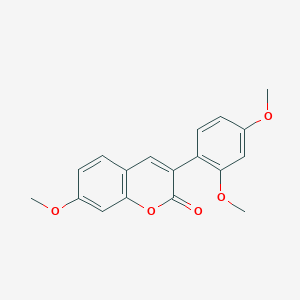

3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, also known as DMC, is a naturally occurring compound found in various plant species. This compound has been the focus of extensive scientific research due to its potential medicinal properties.

Applications De Recherche Scientifique

Molecular Characterization and Biological Activity

A study by Rullah et al. (2015) investigated a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, focusing on its role as a selective COX-2 inhibitor. This research provides insights into the molecular conformation and binding interactions crucial for its selective activity, which can be relevant to understanding the characteristics of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one in similar contexts (Rullah et al., 2015).

Synthesis and Complexation Study

The synthesis and complexation of chromenone crown ethers, including compounds similar to 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, were examined by Gündüz et al. (2006). This research contributes to the understanding of the synthesis process and the potential applications of chromenone derivatives in various chemical contexts (Gündüz et al., 2006).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) explored a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, including compounds structurally related to 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. The study focused on their in vitro antimicrobial activity and structural characterization, offering insights into the potential antimicrobial applications of similar chromenone compounds (Mandala et al., 2013).

Photochromism in Chromene Crystals

Hobley et al. (2000) examined the photochromism of various chromene compounds, which could be relevant to understanding the photochemical properties of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one. This study provides insights into the behavior of chromene compounds under light exposure, potentially useful in photochemical applications (Hobley et al., 2000).

Improved Synthesis Route

Research by Li (2014) on the improved synthesis route of 3-Amino-7,8-Dimethoxy-2H-chromen-2-one, a derivative of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, highlights advancements in synthesis methods. This study is significant for understanding efficient and environmentally friendly synthesis approaches for related compounds (Li, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZBJUWPEPOOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)

![4-(3-methoxyphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2637086.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)

![N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]but-2-ynamide](/img/structure/B2637090.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)